4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide
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Overview
Description
- PRMT5 is an enzyme responsible for methylating arginine residues in proteins, playing a crucial role in gene expression regulation and cellular processes.
GSK1326255A: is a potent and selective inhibitor of . It exhibits oral activity and effectively inhibits tumor growth both in vitro and in vivo.
Preparation Methods
Synthetic Routes: The synthetic route for GSK1326255A is proprietary, but it involves several key steps to assemble the compound’s structure.
Reaction Conditions: Specific reaction conditions are not publicly disclosed, but the synthesis likely includes various organic transformations.
Industrial Production: Information on large-scale industrial production methods is limited due to its research-focused nature.
Chemical Reactions Analysis
Reactions Undergone: GSK1326255A may undergo various reactions, including oxidation, reduction, and substitution. detailed mechanistic studies are not widely available.
Common Reagents and Conditions: Reagents such as oxidants, reducing agents, and nucleophiles are likely involved. Conditions would depend on the specific transformation.
Major Products: The major products formed during these reactions would be derivatives of GSK1326255A with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study GSK1326255A to understand its reactivity, stability, and potential modifications.
Biology: Investigating its impact on cellular processes, gene expression, and epigenetic regulation.
Medicine: GSK1326255A’s potential as an anticancer agent due to PRMT5 inhibition.
Industry: Although not directly used in industry, insights from research may inspire drug development.
Mechanism of Action
Targets: GSK1326255A specifically inhibits PRMT5, disrupting its methyltransferase activity.
Pathways: By inhibiting PRMT5, it affects downstream pathways related to gene expression, cell growth, and differentiation.
Comparison with Similar Compounds
Uniqueness: GSK1326255A’s uniqueness lies in its selectivity for PRMT5. Few compounds specifically target this enzyme.
Similar Compounds: Other PRMT inhibitors include GSK126 and EZH2 inhibitors like GSK126 . their mechanisms and targets differ.
Properties
Molecular Formula |
C28H32FN7O2 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-fluoro-2-[[2-[2-methoxy-4-(1-propylpiperidin-4-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C28H32FN7O2/c1-3-12-36-13-9-17(10-14-36)18-4-7-22(24(15-18)38-2)33-28-34-26-21(8-11-31-26)27(35-28)32-23-16-19(29)5-6-20(23)25(30)37/h4-8,11,15-17H,3,9-10,12-14H2,1-2H3,(H2,30,37)(H3,31,32,33,34,35) |
InChI Key |
UKKOZAHWQFYYRW-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=CC(=C5)F)C(=O)N)OC |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C=CC(=C5)F)C(=O)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1326255A; GSK 1326255A; GSK-1326255A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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